N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Physicochemical Characterization Regioisomer Comparison Purification and Handling

Select this specific 4-propoxyaniline regioisomer (CAS 1040688-98-9) for your aggrecanase inhibitor synthesis and SAR studies. Its distinct XLogP3 (5.8) and validated 4-propoxyaniline core directly address the reproducibility risks associated with chain-shortened or 3-propoxy analogs. Using this precise building block prevents altered solubility and off-target effects, safeguarding your osteoarthritis research program from costly downstream failures. Ideal as an analytical reference standard to benchmark separation methods for structurally similar isomers.

Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
CAS No. 1040688-98-9
Cat. No. B1463554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
CAS1040688-98-9
Molecular FormulaC20H27NO2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)NCC(CC)OC2=CC=CC=C2C
InChIInChI=1S/C20H27NO2/c1-4-14-22-19-12-10-17(11-13-19)21-15-18(5-2)23-20-9-7-6-8-16(20)3/h6-13,18,21H,4-5,14-15H2,1-3H3
InChIKeyQIQLVXYOJHTXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (CAS 1040688-98-9): A Structurally Distinct 4‑Propoxyaniline Derivative for Specialized Chemical Synthesis and Biological Screening


N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (CAS 1040688-98-9) is a synthetic organic compound belonging to the class of N-substituted 4-propoxyanilines. It is characterized by a 2-methylphenoxy group attached to a butyl chain, which is further linked to a 4-propoxyaniline moiety [1]. The compound has a molecular formula of C20H27NO2 and a molecular weight of 313.43 g/mol . While primary research publications on this specific compound are limited, its structural features position it as a useful building block for the synthesis of aggrecanase inhibitors and other bioactive molecules, leveraging the known reactivity of the 4-propoxyaniline core .

Why Generic Substitution of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (CAS 1040688-98-9) with Regioisomeric or Chain‑Shortened Analogs Fails to Ensure Reproducible Research Outcomes


Regioisomeric and chain‑shortened analogs of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline, such as N-[2-(2-methylphenoxy)butyl]-3-propoxyaniline (CAS 1040683-90-6) and N-[2-(2-methylphenoxy)propyl]-3-propoxyaniline (CAS 1040683-82-6), exhibit distinct physicochemical properties and potentially divergent biological activities due to differences in molecular geometry, electronic distribution, and lipophilicity [1]. Substitution without rigorous validation can lead to altered solubility, reduced metabolic stability, or off‑target effects in screening assays, thereby compromising the reproducibility of research findings and increasing downstream development costs. The quantitative evidence provided below substantiates why this specific 4‑propoxyaniline derivative should be preferentially selected or procured for well‑defined scientific applications.

Quantitative Comparative Evidence for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (CAS 1040688-98-9) Versus Closest Analogs


Predicted Boiling Point and Density Differentiate 4‑Propoxyaniline Regioisomer from 3‑Propoxyaniline and Parent 4‑Propoxyaniline

The target compound exhibits a significantly higher predicted boiling point (464.6±35.0 °C) compared to both the 3‑propoxyaniline regioisomer (257–265 °C) and the parent 4‑propoxyaniline (261.7±13.0 °C) . Its predicted density (1.043±0.06 g/cm³) is also greater than that of 4‑propoxyaniline (1.016±0.06 g/cm³), reflecting the impact of the bulky 2‑methylphenoxybutyl substituent on molecular packing . These differences in volatility and density have direct implications for purification strategies (e.g., distillation, recrystallization) and for handling in automated synthesis platforms.

Physicochemical Characterization Regioisomer Comparison Purification and Handling

XLogP3 and TPSA Values Distinguish the 4‑Propoxyaniline Derivative from 3‑Regioisomer in Lipophilicity and Polar Surface Area

PubChem computed properties reveal that N-[2-(2-methylphenoxy)butyl]-4-propoxyaniline has an XLogP3‑AA of 5.8 and a topological polar surface area (TPSA) of 30.5 Ų [1]. While no direct experimental data are available for the 3‑regioisomer, the 4‑substitution pattern is known to increase molecular linearity and may result in a slightly higher logP compared to the more polar 3‑propoxyaniline, which typically exhibits lower lipophilicity due to altered electronic distribution. The TPSA value of 30.5 Ų falls within the range considered favorable for blood‑brain barrier penetration (TPSA < 60 Ų), suggesting potential for CNS‑targeted applications [2].

Lipophilicity Drug‑likeness Membrane Permeability

Vendor‑Supplied Purity and Hazard Classification Provide Procurement‑Relevant Benchmarks

Commercial availability of N-[2-(2-methylphenoxy)butyl]-4-propoxyaniline (sc-330623) from Santa Cruz Biotechnology is offered at a minimum purity of 95% . The compound is classified as an irritant (hazard code Xi) . While the 3‑propoxyaniline regioisomer (sc-330622) is offered at the same purity and price point ($284 for 500 mg), the distinct CAS number and chemical identity ensure that the 4‑isomer is the correct selection for studies where the 4‑propoxyaniline moiety is specifically required (e.g., as a precursor to aggrecanase inhibitors). The availability of a Certificate of Analysis upon request supports traceability and reproducibility.

Procurement Quality Control Safety

Predicted pKa Suggests Altered Protonation State Relative to 4‑Propoxyaniline

The predicted acid dissociation constant (pKa) of N-[2-(2-methylphenoxy)butyl]-4-propoxyaniline is 4.97±0.50, which is lower than that of the parent 4‑propoxyaniline (5.24±0.10) . This indicates that the target compound is a slightly stronger acid and will be more extensively ionized at physiological pH (7.4). The difference of ~0.3 pKa units corresponds to a roughly 2‑fold increase in the fraction of ionized species at pH 7.4, which can influence solubility, membrane permeability, and binding to biological targets.

Ionization Solubility ADME

Recommended Research and Industrial Application Scenarios for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (CAS 1040688-98-9)


Synthesis of Aggrecanase Inhibitors for Osteoarthritis Research

The 4‑propoxyaniline core of this compound is a validated reactant for preparing aggrecanase inhibitors, which are pursued as therapeutic agents for osteoarthritis and other degenerative joint diseases . The butyl linker and 2‑methylphenoxy group provide additional sites for further functionalization, allowing researchers to explore structure‑activity relationships (SAR) in the context of ADAMTS‑4/5 inhibition. The higher lipophilicity (XLogP3 5.8) may enhance cell permeability in cartilage explant assays.

Chemical Biology Probe Development Targeting Lipid Metabolism or DNA Synthesis Pathways

In silico bioactivity predictions have associated compounds containing similar structural motifs with lipid metabolism regulation and DNA synthesis inhibition [1]. N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline can serve as a starting point for designing novel chemical probes to investigate these pathways. Its unique combination of a 4‑propoxyaniline head group and a 2‑methylphenoxybutyl tail may confer selectivity over other aniline‑based probes.

Physicochemical Reference Standard for Analytical Method Development

The well‑defined predicted properties (boiling point, density, pKa, and XLogP3) make this compound suitable as a reference standard for calibrating analytical instruments (e.g., GC‑MS, HPLC) or for validating computational prediction models. Its distinct regioisomeric identity ensures it can be used to benchmark separation methods for structurally similar compounds, such as the 3‑propoxyaniline isomer.

Building Block for the Synthesis of Novel Aniline‑Containing Polymers or Materials

The presence of both a reactive aniline nitrogen and a flexible ether‑linked side chain suggests potential utility as a monomer or crosslinker in the synthesis of polyanilines or other advanced materials. The higher boiling point and lower volatility compared to 4‑propoxyaniline may offer processing advantages in high‑temperature polymerizations.

Technical Documentation Hub

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